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molecular formula C8H6N2O4 B181034 6-Nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-87-1

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B181034
M. Wt: 194.14 g/mol
InChI Key: UNYXDJBNODSRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207163B2

Procedure details

To a suspension of 6-nitro-2H-1,4-benzoxazin-3(4H)-one 1 (0.5 g, 0.0026 mol) and CuCl (0.77 g, 0.0078 mol) in anhydrous methanol (25 mL), stirred at 25° C. was added potassium borohydride (0.98 g, 0.018 mol) in portions (exothermic with evolution of hydrogen gas). The reaction mixture was stirred at 25° C. for 30 min. The black precipitate formed was filtered and washed with methanol. The combined filtrate and washings was evaporated to give 6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one which was purified by silica gel column chromatography using ethyl acetate. Brown solid (0.29 g, 67%). 1H NMR (400 MHz, CDCl3): δ 4.34 (s, 2H); 4.81 (s, 2H); 6.09 (dd, J=2.8, 8.4 Hz, 1H); 6.14 (d, J=2.8 Hz, 1H); 6.59 (d, J=8.4 Hz, 1H); 10.44 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][C:10](=[O:13])[NH:9][C:8]=2[CH:14]=1)([O-])=O.[BH4-].[K+].[H][H]>CO.Cl[Cu]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][C:10](=[O:13])[NH:9][C:8]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
CuCl
Quantity
0.77 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
[BH4-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The black precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(OCC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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